molecular formula C11H13NO2 B13921940 5-ethoxy-1-methyl-1H-indol-4-ol CAS No. 130570-27-3

5-ethoxy-1-methyl-1H-indol-4-ol

Cat. No.: B13921940
CAS No.: 130570-27-3
M. Wt: 191.23 g/mol
InChI Key: VASQXZIEEJSNHC-UHFFFAOYSA-N
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Description

5-Ethoxy-1-methyl-1H-indol-4-ol is a substituted indole derivative characterized by an ethoxy group at the 5-position, a hydroxyl group at the 4-position, and a methyl group at the 1-position of the indole ring. This structural configuration distinguishes it from simpler indole derivatives and imparts unique physicochemical and biological properties. The ethoxy group enhances lipophilicity and metabolic stability, while the hydroxyl group at the 4-position facilitates hydrogen bonding, which is critical for interactions with biological targets . The methyl group at the 1-position further modulates steric and electronic effects, influencing its reactivity and selectivity in pharmacological applications.

Properties

CAS No.

130570-27-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-ethoxy-1-methylindol-4-ol

InChI

InChI=1S/C11H13NO2/c1-3-14-10-5-4-9-8(11(10)13)6-7-12(9)2/h4-7,13H,3H2,1-2H3

InChI Key

VASQXZIEEJSNHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)N(C=C2)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-1H-indol-4-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For 5-ethoxy-1-methyl-1H-indol-4-ol, the specific starting materials and reaction conditions would need to be optimized to achieve the desired substitution pattern on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-1-methyl-1H-indol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while reduction can produce dihydroindole compounds .

Scientific Research Applications

5-ethoxy-1-methyl-1H-indol-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methyl-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and functional differences between 5-ethoxy-1-methyl-1H-indol-4-ol and analogous indole derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
5-Ethoxy-1-methyl-1H-indol-4-ol C₁₁H₁₃NO₂ 1-CH₃, 4-OH, 5-OCH₂CH₃ 191.23 g/mol Enhanced lipophilicity, metabolic stability, and steric hindrance at N1.
5-Methoxy-1H-indol-4-ol C₉H₉NO₂ 4-OH, 5-OCH₃ 163.17 g/mol Lacks methyl group at N1; reduced steric effects and lower molecular weight .
5-Hydroxy-1H-indol-4-ol C₈H₇NO₂ 4-OH, 5-OH 149.15 g/mol No ethoxy/methoxy groups; higher polarity and lower metabolic stability .
5-Fluoro-2-methyl-1H-indol-4-ol C₉H₈FNO 2-CH₃, 4-OH, 5-F 165.17 g/mol Fluorine substitution enhances electronegativity and bioavailability .
5-Methyl-1H-indol-4-ol C₉H₉NO 4-OH, 5-CH₃ 147.18 g/mol Methyl at 5-position instead of ethoxy; altered electronic properties .

Positional Isomerism and Functional Group Impact

  • Hydroxyl Group Position: Moving the hydroxyl group from C4 (as in 5-ethoxy-1-methyl-1H-indol-4-ol) to C3 (e.g., 5-ethoxy-1H-indol-3-ol) significantly alters hydrogen-bonding patterns, reducing affinity for enzymes like monoamine oxidase (MAO) .
  • Ethoxy vs. Methoxy : Ethoxy-substituted derivatives generally exhibit higher metabolic stability than methoxy analogs due to slower demethylation rates .
  • Methyl Substitution : Methylation at N1 (as in the target compound) reduces susceptibility to oxidative degradation compared to unmethylated indoles like 5-hydroxy-1H-indol-4-ol .

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